molecular formula C10H10Br2N2S B1449272 3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034154-20-4

3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1449272
CAS RN: 2034154-20-4
M. Wt: 350.07 g/mol
InChI Key: QXENJYDNXMICAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, has been reported. These compounds were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

  • Nucleophilic Substitution and Reduction Reactions : Bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole (2a) can undergo reactions with various nucleophiles, leading to the formation of derivatives like allyl ether. These compounds, upon further treatment, can lead to the production of different derivatives, including 1,2,3,4-benzenetetraamine compounds (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

  • Synthesis of Antibacterial Agents : Novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives have been synthesized, showing efficient antibacterial activities against various bacteria including Salmonella enterica and Pseudomonas aeruginosa (Abbasi Shiran, Yahyazadeh, Mamaghani, & Rassa, 2013).

  • Study of Allylic Transposition : Research into compounds like ethyl (6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-3-yl) acetate hydrobromide has shown allylic transposition in alkaline medium, leading to compounds with an exocyclic double bond, stable upon acidification. These findings provide insights into the behavior of similar structures under varying pH conditions (Robert & Panouse, 1982).

  • Cyclization Reactions : Cyclization of 1-allyl-2-amino-3-acylmethylbenzimidazolium halides under specific conditions can result in the formation of 9-allyl-substituted imidazo[1,2-a]benzimidazoles, showcasing the potential for synthesizing complex molecular structures (Anisimova & Tolpygin, 2011).

  • Synthesis of Novel Imino-N-Heterocyclic Carbene Ligands : Stable crystalline imino-N-heterocyclic carbene ligands have been synthesized, which are useful in catalytic applications like Suzuki type C−C cross-coupling reactions and hydroformylation of 1-octene (Dastgir, Coleman, Cowley, & Green, 2006).

  • Bromination of Heterocyclic Compounds : Studies on the bromination of certain imidazo[2,1-b]thiazoles and derivatives have helped in understanding the reactivity and formation of bromo derivatives in different conditions (Saldabol, Zeligman, Popelis, & Giller, 1975).

  • Synthesis of Quaternary-Substituted Thiazolines : Efficient synthesis methods for S-allyl thioimidate hydrobromide salts and their transformation into a variety of substituted alkyl- and arylthiazolines have been developed, demonstrating the versatility of these compounds in synthesis (Parker, Lemercier, & Pierce, 2018).

properties

IUPAC Name

6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXENJYDNXMICAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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